

Independent Validation of INCB059872 Tosylate's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: INCB059872 tosylate

Cat. No.: B15623893

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A Note on Mechanism of Action: Initial interest in INCB059872 tosylate may be associated with various epigenetic modulators. It is crucial for researchers to note that INCB059872 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification, and not a Bromodomain and Extra-Terminal (BET) inhibitor.[1][2][3] This guide provides an independent validation of INCB059872's anti-tumor activity in the context of its function as an LSD1 inhibitor and offers a comparison with other compounds in its class. Additionally, a comparative overview of representative BET inhibitors is included to address the broader interest in epigenetic regulators in oncology.

Part 1: Comparative Analysis of LSD1 Inhibitors

LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for cancer therapy.[1][4] LSD1 inhibitors work by preventing the demethylation of histones, which can lead to the reactivation of tumor suppressor genes and the suppression of genes that promote tumor growth.

Quantitative Comparison of Anti-Tumor Activity of LSD1 Inhibitors

The following table summarizes the in vitro and in vivo anti-tumor activity of INCB059872 and other selected LSD1 inhibitors.



Compound	Cancer Type	Assay	Endpoint	Result	Reference
INCB059872	Acute Myeloid Leukemia (AML)	Cell Viability	IC50	Potent inhibition of AML cell line proliferation	[1]
AML	In vivo xenograft	Tumor Growth Inhibition	Significant tumor growth inhibition in AML xenograft models	[1]	
GSK2879552	Small Cell Lung Cancer (SCLC)	Cell Viability	IC50	24 nM	[2]
SCLC	In vivo xenograft	Tumor Growth Inhibition	Effective in inhibiting the growth of NCI-H1417 SCLC cells	[2]	
ORY-1001 (ladademstat)	Acute Myeloid Leukemia (AML)	Cell Viability	IC50	18 nM	[2]
AML	In vivo xenograft	Tumor Growth Inhibition	Significant anti-leukemic effect	[2]	
Bomedemstat (IMG-7289)	Myelofibrosis	In vivo	Spleen Size Reduction	Improved symptomatol ogy and reduced spleen sizes in patients	[4]

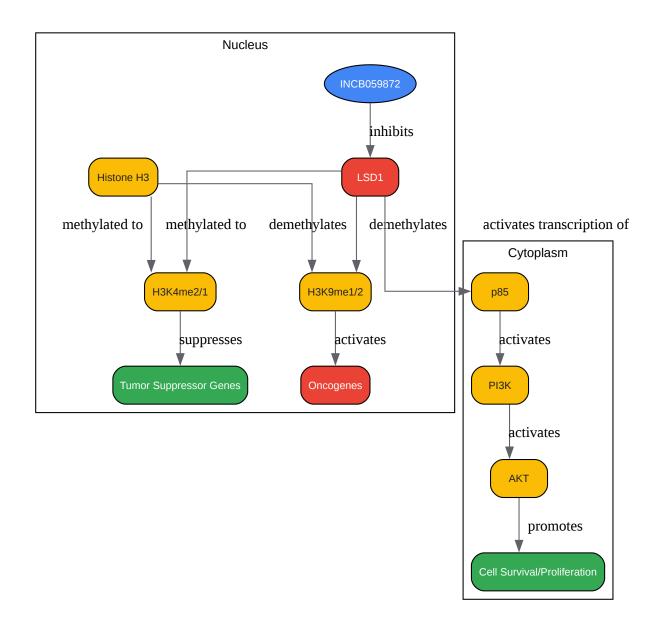


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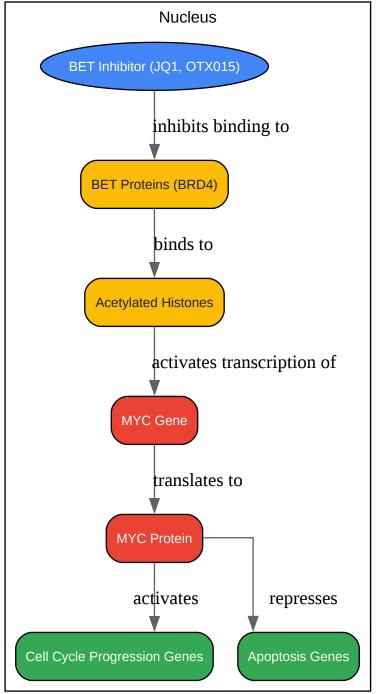
Signaling Pathway of LSD1 Inhibition

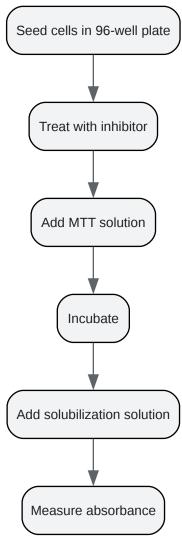
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2. Its inhibition leads to an increase in H3K4 methylation, resulting in the expression of tumor-suppressor genes. LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in the presence of androgen and estrogen receptors.[4] Furthermore, LSD1 inhibition can suppress the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[5]



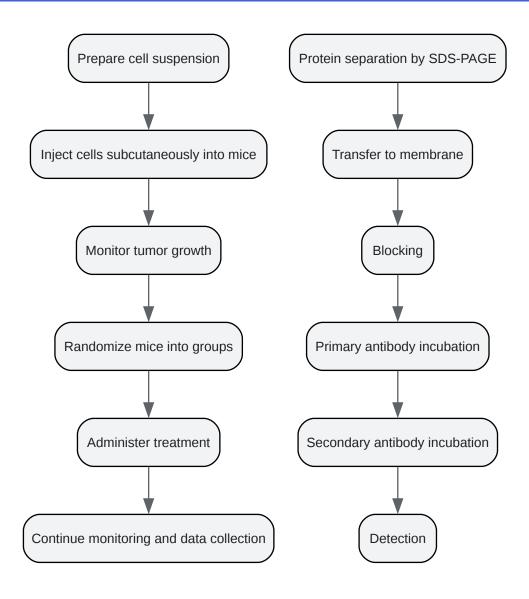












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- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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